molecular formula C14H8Cl3N B032033 (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile CAS No. 85823-22-9

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

Cat. No. B032033
CAS RN: 85823-22-9
M. Wt: 296.6 g/mol
InChI Key: KBSXVPILOCGMDH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, also known as 4-CPA, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. 4-CPA is a highly versatile compound, with the ability to form a variety of derivatives and complexes, making it a valuable tool for scientific research.

Scientific Research Applications

Photoelectrochemical Dechlorination of Phenols

The photoelectrochemical reductions of 4-chlorophenol and 2,4-dichlorophenol were studied in acetonitrile solution at platinum electrodes. This research suggests green routes based on photons and electricity only, applicable in both aqueous and non-aqueous solution for the dechlorination of chlorophenols, which may include compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile (Davies, Wadhawan, & Compton, 2002).

Pressurized Liquid Extraction and Liquid Chromatography

A method using pressurized liquid extraction (PLE) with acetonitrile for recovering chlorophenols, including compounds similar to this compound, from leather was developed. This method involves pre-concentration and clean-up treatment, demonstrating the potential for quantitative analysis in real leather samples (Favaro et al., 2008).

Inhibitor of Carbonyl Reductase Enzyme

Oximino(2,6-dichlorophenyl)acetonitrile, a related compound, has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatment. This research highlights the potential application of similar compounds in medical treatments (Amankrah et al., 2021).

Formation from DDT in Anaerobic Sewage Sludge

The formation of bis(p-chlorophenyl)acetonitrile, a compound structurally related to this compound, from DDT in the presence of biologically-active anaerobic sewage sludge was reported. This suggests its potential formation and presence in environmental matrices (Albone, Eglinton, Evans, & Rhead, 1972).

Partition Chromatography

Partition chromatographic systems using acetonitrile have been described, suitable for the separation of compounds like this compound. This highlights the application in analytical chemistry for separation and analysis of similar compounds (Corbin, Schwartz, & Keeney, 1960).

Safety and Hazards

Acetonitrile derivatives can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle such chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSXVPILOCGMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85823-22-9
Record name (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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